Renal Uptake Reduction via Co-Injection Strategy: PSMA-ALB-56 + PSMA-11 vs PSMA-ALB-56 Alone
[177Lu]Lu-PSMA-ALB-56 alone exhibits high renal accumulation (46 ± 11% IA/g at 1 h p.i. in LNCaP tumor-bearing mice), a characteristic limitation of albumin-binding PSMA radioligands. Co-injection with a 2.5-fold molar excess of the fast-cleared PSMA inhibitor PSMA-11 reduced kidney uptake to 9.1 ± 0.8% IA/g at 1 h p.i., a 5.1-fold reduction, without significantly compromising tumor uptake [1]. This competitive blocking strategy leverages the distinct pharmacokinetics of the two agents and provides a procurement-relevant rationale for acquiring both compounds together.
| Evidence Dimension | Renal uptake at 1 h post-injection |
|---|---|
| Target Compound Data | 9.1 ± 0.8% IA/g (with 2.5-fold molar excess PSMA-11 co-injection) |
| Comparator Or Baseline | [177Lu]Lu-PSMA-ALB-56 alone: 46 ± 11% IA/g |
| Quantified Difference | 5.1-fold reduction (80% decrease in kidney accumulation) |
| Conditions | Biodistribution study in LNCaP tumor-bearing mice; 1 h post-injection; dual-isotope SPECT/CT imaging; 2.5-fold molar excess of PSMA-11 |
Why This Matters
This evidence enables procurement of both PSMA-ALB-56 and PSMA-11 to implement a validated renal-sparing protocol, improving the therapeutic index.
- [1] Borgna F, Deberle LM, Busslinger SD, Tschan VJ, Schibli R, Müller C. Combined Application of Albumin-Binding [177Lu]Lu-PSMA-ALB-56 and Fast-Cleared PSMA Inhibitors: Optimization of the Pharmacokinetics. Mol Pharm. 2020;17(6):2044-2053. View Source
